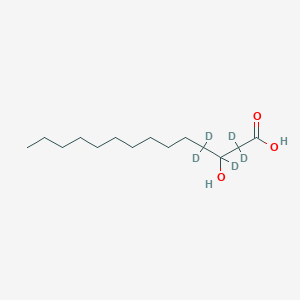
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5
Descripción general
Descripción
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5, also known as D3-Hydroxytetradecanoic acid, is a deuterated form of a saturated fatty acid that is commonly found in milk fat. It has been shown to have various biochemical and physiological effects, making it a subject of interest for scientific research.
Mecanismo De Acción
The mechanism of action of DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid is not yet fully understood. However, it has been suggested that it may work by modulating the immune response and reducing inflammation in the body. It may also work by inhibiting the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may help reduce the risk of cardiovascular disease. It has also been shown to have anti-cancer properties and may help inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as a biomarker for metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid in lab experiments is that it is a naturally occurring compound, making it easier to obtain and study. Additionally, it has been shown to have various health benefits, making it a subject of interest for scientific research. However, one limitation of using DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid in lab experiments is that its mechanism of action is not yet fully understood, making it difficult to determine its exact effects on the body.
Direcciones Futuras
There are many future directions for the study of DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid. One potential direction is the study of its use in cancer treatment. It may also be studied for its potential use as a biomarker for metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and how it affects the body.
In conclusion, DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid is a compound that has been the subject of various scientific research studies due to its potential health benefits. It can be synthesized through various methods and has been shown to have anti-inflammatory properties, anti-cancer properties, and potential use as a biomarker for metabolic disorders. While its mechanism of action is not yet fully understood, there are many future directions for the study of DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid.
Aplicaciones Científicas De Investigación
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid has been the subject of various scientific research studies due to its potential health benefits. It has been shown to have anti-inflammatory properties and may help reduce the risk of cardiovascular disease. It has also been studied for its potential use in cancer treatment and as a biomarker for metabolic disorders.
Propiedades
IUPAC Name |
2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/i11D2,12D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNZOYKSNPPBF-RWKHAKRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C([2H])(C([2H])([2H])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584034 | |
| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5 | |
CAS RN |
284487-60-1 | |
| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1627047.png)



![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)


![4-Hydroxy-6-[(sulfomethyl)amino]naphthalene-2-sulfonic acid](/img/structure/B1627057.png)

![5-Chlorobenzo[c]isothiazol-3-amine](/img/structure/B1627061.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]benzoic acid](/img/structure/B1627062.png)
